2,3,3a,4,5,7a-Hexahydroindole

Medicinal Chemistry Organic Synthesis Building Block Sourcing

2,3,3a,4,5,7a‑Hexahydroindole (CAS 143384‑22‑9; IUPAC: 2,3,3a,4,5,7a‑hexahydro‑1H‑indole) is a partially saturated bicyclic amine belonging to the hydroindole family, with the molecular formula C8H13N and a molecular weight of 123.2 g/mol. The scaffold contains a single endocyclic double bond located between C6 and C7, distinguishing it from both the fully aromatic indole (C8H7N) and the fully saturated octahydroindole (C8H15N).

Molecular Formula C8H13N
Molecular Weight 123.2 g/mol
CAS No. 143384-22-9
Cat. No. B129172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,3a,4,5,7a-Hexahydroindole
CAS143384-22-9
Synonyms1H-Indole,2,3,3a,4,5,7a-hexahydro-(9CI)
Molecular FormulaC8H13N
Molecular Weight123.2 g/mol
Structural Identifiers
SMILESC1CC2CCNC2C=C1
InChIInChI=1S/C8H13N/c1-2-4-8-7(3-1)5-6-9-8/h2,4,7-9H,1,3,5-6H2
InChIKeyMFOUWLGLIHXCOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,3a,4,5,7a-Hexahydroindole (CAS 143384-22-9) – Procurement-Relevant Physicochemical and Structural Baseline


2,3,3a,4,5,7a‑Hexahydroindole (CAS 143384‑22‑9; IUPAC: 2,3,3a,4,5,7a‑hexahydro‑1H‑indole) is a partially saturated bicyclic amine belonging to the hydroindole family, with the molecular formula C8H13N and a molecular weight of 123.2 g/mol . The scaffold contains a single endocyclic double bond located between C6 and C7, distinguishing it from both the fully aromatic indole (C8H7N) and the fully saturated octahydroindole (C8H15N) . Predicted physicochemical properties include a boiling point of 190.1±9.0 °C, density of 0.947±0.06 g/cm³, and a pKa of 10.62±0.20 . The compound is typically supplied at 95% purity for research use and serves primarily as a versatile building block in medicinal chemistry and alkaloid total synthesis .

Why Generic Substitution Fails for 2,3,3a,4,5,7a-Hexahydroindole: Saturation State and Double‑Bond Position Dictate Synthetic Pathway Outcomes


Hydroindole scaffolds are not interchangeable; the degree and position of unsaturation fundamentally control both the chemical reactivity available for downstream functionalization and the stereochemical outcome of subsequent transformations. 2,3,3a,4,5,7a‑Hexahydroindole bears a single C6–C7 double bond, offering a specific olefin handle for dihydroxylation, epoxidation, or cycloaddition reactions that is absent in octahydroindole [1]. Conversely, the partially reduced pyrrolidine ring provides greater conformational flexibility and distinct basicity (pKa ~10.62) compared to indoline or indole, directly affecting N‑protection strategies and salt formation during synthesis . In the industrial synthesis of perindopril, the hexahydroindole‑2‑carboxylic acid intermediate is specifically required because the C6–C7 double bond enables chemo‑ and stereoselective hydrogenation to the (2S,3aS,7aS)‑octahydroindole‑2‑carboxylic acid core; substituting a fully saturated octahydroindole at this stage would foreclose the hydrogenation‑driven stereochemical control that defines the active pharmaceutical ingredient [2].

Quantitative Evidence Guide: Where 2,3,3a,4,5,7a-Hexahydroindole Differs from Its Closest Analogs


Molecular Weight and Degree of Unsaturation vs. Octahydroindole

2,3,3a,4,5,7a‑Hexahydroindole (C8H13N, MW 123.2 g/mol) contains one double‑bond equivalent more than octahydroindole (C8H15N, MW 125.2 g/mol), corresponding to a mass difference of 2.0 g/mol per molecule . This single unsaturation provides a reactive olefin that can be exploited for further functionalization—dihydroxylation, epoxidation, or hydrogenation—enabling divergent access to more highly functionalized scaffolds from a single intermediate. In the perindopril synthesis route, the hexahydroindole‑2‑carboxylic acid intermediate (containing the C6–C7 double bond) is hydrogenated under 1–30 bar H₂ over Pd, Pt, Rh, or Ni catalysts at 15–50 °C with typical hydrogenation yields exceeding 90% to afford the bioactive octahydroindole core [1].

Medicinal Chemistry Organic Synthesis Building Block Sourcing

Predicted pKa and Basicity Differentiation vs. Indoline and Indole

The secondary amine in 2,3,3a,4,5,7a‑hexahydroindole has a predicted pKa of 10.62±0.20, positioning it as a moderately strong aliphatic amine . This contrasts with indoline (pKa ~4.6 for the conjugate acid of the aniline‑type nitrogen) and indole (pKa ~‑3.5 for protonation at C3), where the nitrogen lone pair is delocalized into the aromatic π‑system [1]. The higher basicity of hexahydroindole facilitates selective N‑protection (e.g., Boc, Cbz) under mild conditions without competing aromatic reactivity, and enables straightforward salt formation for purification by crystallization—advantages not shared by indoline or indole, which require stronger activating agents or specialized protection strategies.

Salt Formation N‑Protection Strategy Chromatographic Purification

Hexahydroindole Scaffold in Natural Alkaloid AChE Inhibition: Zephycandidine Alkaloid IC50 Benchmark

The hexahydroindole scaffold is a validated pharmacophore in Amaryllidaceae alkaloids. Zephycandidine II, the first C3a‑phenyl‑hexahydroindole type alkaloid isolated from Zephyranthes candida, was evaluated alongside zephycandidines I (7‑phenyl‑hexahydroindole framework) and III (5,2'‑dimethyl‑biphenyl‑2‑ylamine framework) for acetylcholinesterase (AChE) inhibitory activity. Zephycandidine III demonstrated potent AChE inhibition with an IC50 of 8.82 μM, while zephycandidines I and II showed weaker activity [1]. This establishes that the hexahydroindole core, when appropriately substituted, can engage the AChE active site (docking studies revealed critical interactions with W286 and Y337), providing a natural product‑validated entry point for CNS‑targeted drug discovery that is not available with simple octahydroindole or indole scaffolds.

Alkaloid Natural Products Acetylcholinesterase Inhibition CNS Drug Discovery

Hexahydroindole‑2‑Carboxylic Acid as a Stereodefined ACE Inhibitor Intermediate: Perindopril Synthesis Yield Benchmark

The (2S,3aS,7aS)‑hexahydroindole‑2‑carboxylic acid scaffold serves as the direct precursor to the octahydroindole core of perindopril, a clinically used ACE inhibitor. In the patented industrial process (EP 1403277 B1), the hexahydroindole derivative (VI) is reacted with an alanine derivative (VII) and subsequently hydrogenated to afford the 1‑alanyl‑octahydroindole product (VIII). A Chinese master's thesis (Shenyang Pharmaceutical University, 2004) on perindopril process optimization reported that the hydrogenation step from hexahydroindole to octahydroindole‑2‑carboxylic acid proceeds with a 7% yield improvement over previously reported literature yields, with an overall five‑step active‑ester route total yield of 31.6% [1]. The hexahydroindole intermediate is essential because the hydrogenation simultaneously sets the (3aS,7aS) ring‑junction stereochemistry required for ACE inhibitory activity.

ACE Inhibitor Synthesis Perindopril Intermediate Catalytic Hydrogenation

Best Research and Industrial Application Scenarios for 2,3,3a,4,5,7a-Hexahydroindole (CAS 143384-22-9)


Industrial Synthesis of Perindopril and Related ACE Inhibitors

The hexahydroindole‑2‑carboxylic acid derivative is the indispensable intermediate for manufacturing perindopril erbumine and its salts. The patented route (EP 1403277 B1) condenses the hexahydroindole scaffold with an alanine derivative, followed by stereoselective catalytic hydrogenation (Pd, Pt, Rh, or Ni; 1–30 bar H₂; 15–50 °C) to establish the (2S,3aS,7aS)‑octahydroindole‑2‑carboxylic acid core. Process optimization studies have demonstrated that this hydrogenation step can be achieved with a 7% yield improvement over earlier literature reports, and the active‑ester route achieves an overall 31.6% yield over five steps [1]. Procurement of the hexahydroindole scaffold—rather than the pre‑reduced octahydroindole—is mandatory for this route because the double bond serves as the stereochemical control element during hydrogenation.

Construction of Hexahydroindole‑Based Natural Product Libraries for CNS Target Screening

The hexahydroindole core is a privileged scaffold in Amaryllidaceae alkaloids, exemplified by the zephycandidine family (zephycandidines I–III) isolated from Zephyranthes candida. Zephycandidine III, bearing a hexahydroindole‑related framework, exhibits AChE inhibition with an IC50 of 8.82 μM, with molecular docking confirming key interactions with Trp286 and Tyr337 in the AChE active site [2]. This natural product validation supports the procurement of 2,3,3a,4,5,7a‑hexahydroindole as a starting material for the construction of focused alkaloid‑like libraries targeting cholinergic and other CNS receptors, where the partially saturated scaffold offers a three‑dimensionality and conformational profile distinct from flat aromatic indoles.

Diversity‑Oriented Synthesis via Olefin Functionalization

The C6–C7 double bond in 2,3,3a,4,5,7a‑hexahydroindole is amenable to a wide range of transformations—including dihydroxylation, epoxidation, and Pd‑catalyzed cross‑couplings—that are inaccessible with fully saturated octahydroindole. This olefin handle enables the divergent synthesis of 6‑substituted hydroindole‑2‑carboxylic acids, which serve as scaffolds for further diversification into bioactive peptidomimetics and natural product analogs [3]. For medicinal chemistry groups building compound libraries, the hexahydroindole scaffold provides a single versatile intermediate that can be elaborated into multiple distinct chemotypes, offering greater synthetic economy compared to purchasing multiple pre‑functionalized octahydroindole derivatives.

N‑Protected Hexahydroindole Derivatives as Chiral Building Blocks

The relatively high basicity of the pyrrolidine‑type nitrogen (predicted pKa 10.62) enables efficient and selective N‑protection (Boc, Cbz, tosyl) under mild conditions, yielding enantiopure or diastereomerically enriched hexahydroindole derivatives suitable for asymmetric synthesis applications. The rigid bicyclic framework, combined with the stereochemical information at C3a and C7a, makes protected hexahydroindole scaffolds valuable chiral auxiliaries and intermediates for the synthesis of complex alkaloids including the aeruginosin family of serine protease inhibitors [3]. Procuring the unprotected parent hexahydroindole offers maximum synthetic flexibility for custom protection strategies tailored to specific downstream targets.

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